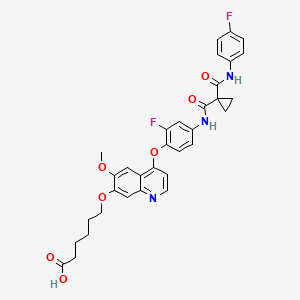
Canlitinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Canlitinib is a small molecule tyrosine kinase inhibitor that targets multiple kinases, including AXL, FLT3, and VEGFR2. It is primarily being developed for its potential in treating various cancers, particularly those involving aberrations in the JAK-STAT signaling pathway .
Métodos De Preparación
The synthesis of Canlitinib involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically involves:
Formation of the core structure: This involves the cyclization of precursor molecules under specific conditions.
Functionalization: Introduction of functional groups such as fluorine and methoxy groups through reactions like halogenation and methylation.
Purification: The final product is purified using techniques like recrystallization and chromatography
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve automated processes and stringent quality control measures to meet regulatory standards.
Análisis De Reacciones Químicas
Canlitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Canlitinib has shown considerable promise in various scientific research applications:
Cancer Research: this compound is being investigated for its efficacy in treating hematologic malignancies such as myelofibrosis, polycythemia vera, and certain subtypes of acute myeloid leukemia and lymphoma.
Biological Studies: this compound is used to study the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival.
Drug Development: This compound serves as a lead compound for developing new tyrosine kinase inhibitors with improved efficacy and safety profiles.
Mecanismo De Acción
Canlitinib exerts its effects by inhibiting the activity of Janus kinases, specifically JAK1 and JAK2. These kinases are vital components of the JAK-STAT signaling pathway, which transmits extracellular signals from cytokines and growth factors to the cell nucleus, promoting gene expression that drives cell proliferation and survival. By selectively inhibiting JAK1 and JAK2, this compound disrupts these pathological signaling cascades, resulting in decreased proliferation of cancer cells and increased rates of apoptosis .
Comparación Con Compuestos Similares
Canlitinib is unique in its ability to target multiple kinases, including AXL, FLT3, and VEGFR2, making it a versatile compound in cancer therapy. Similar compounds include:
Crizotinib: A tyrosine kinase inhibitor that targets c-MET and ALK, used in the treatment of non-small cell lung cancer.
This compound’s ability to inhibit multiple kinases involved in cancer progression makes it a promising candidate for combination therapies and personalized medicine approaches.
Propiedades
Número CAS |
2222730-78-9 |
|---|---|
Fórmula molecular |
C33H31F2N3O7 |
Peso molecular |
619.6 g/mol |
Nombre IUPAC |
6-[4-[2-fluoro-4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyhexanoic acid |
InChI |
InChI=1S/C33H31F2N3O7/c1-43-28-18-23-25(19-29(28)44-16-4-2-3-5-30(39)40)36-15-12-26(23)45-27-11-10-22(17-24(27)35)38-32(42)33(13-14-33)31(41)37-21-8-6-20(34)7-9-21/h6-12,15,17-19H,2-5,13-14,16H2,1H3,(H,37,41)(H,38,42)(H,39,40) |
Clave InChI |
PCKYITPVOLEZKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1OCCCCCC(=O)O)OC3=C(C=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


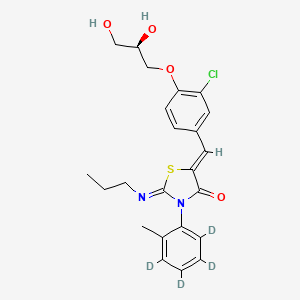
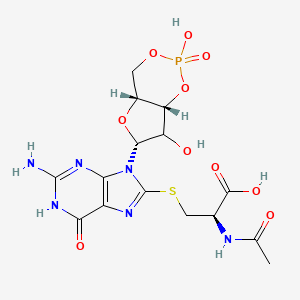

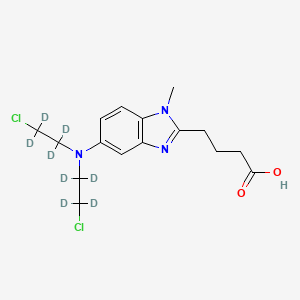
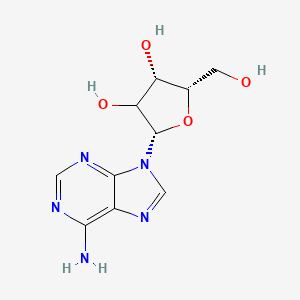
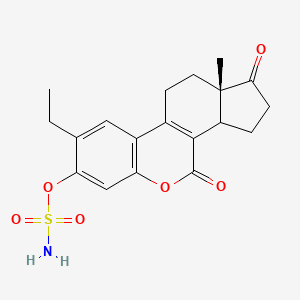
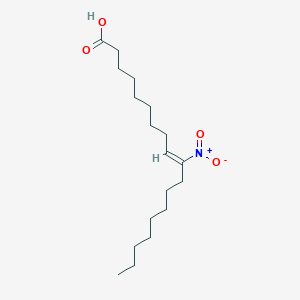
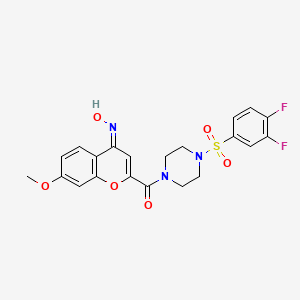
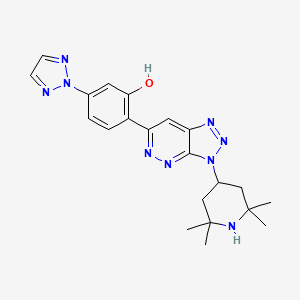
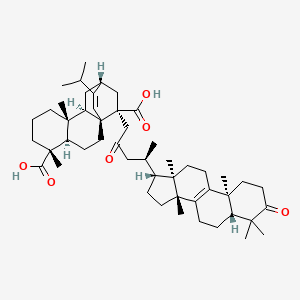
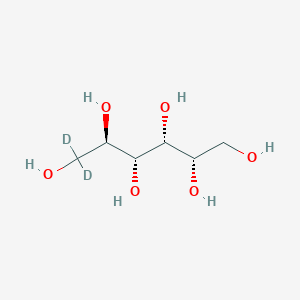
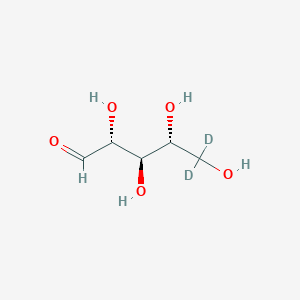
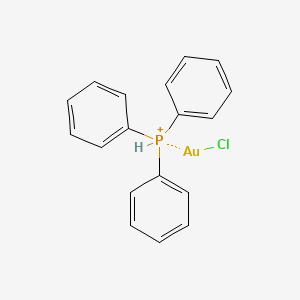
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)
